Product packaging for Gold(1+);triphenylphosphane;perchlorate(Cat. No.:CAS No. 14853-97-5)

Gold(1+);triphenylphosphane;perchlorate

Cat. No.: B15485610
CAS No.: 14853-97-5
M. Wt: 821.0 g/mol
InChI Key: YQCXEDSFHATLFQ-UHFFFAOYSA-M
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Description

Gold(I) complexes with triphenylphosphane (PPh₃) and perchlorate (ClO₄⁻) are coordination compounds where the gold(I) center is stabilized by a phosphine ligand and a weakly coordinating perchlorate counterion. The perchlorate anion enhances solubility in polar solvents and minimizes ligand displacement reactions due to its low coordinating ability, making such complexes more reactive in solution compared to chloride analogues .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30AuClO4P2 B15485610 Gold(1+);triphenylphosphane;perchlorate CAS No. 14853-97-5

Properties

CAS No.

14853-97-5

Molecular Formula

C36H30AuClO4P2

Molecular Weight

821.0 g/mol

IUPAC Name

gold(1+);triphenylphosphane;perchlorate

InChI

InChI=1S/2C18H15P.Au.ClHO4/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3,4)5/h2*1-15H;;(H,2,3,4,5)/q;;+1;/p-1

InChI Key

YQCXEDSFHATLFQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[Au+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Gold(I) Complexes

Structural and Ligand Variations

Chloro(triphenylphosphine)gold(I) (Cl-Au-PPh₃)
  • Structure : Features a linear P-Au-Cl geometry, with Au-Cl and Au-P bond lengths of ~2.30–2.35 Å .
  • Stability : Less stable in polar solvents due to the chloride ion’s higher coordinating strength, which promotes ligand exchange .
  • Applications : Primarily used as a precursor for synthesizing other gold complexes via ligand substitution .
(Imidazolate)(triphenylphosphine)gold(I) Complexes
  • Structure: N-Au-P bonding with imidazolate ligands (e.g., 4,5-dicyano-imidazolate). Au-N bond lengths range from 2.05–2.10 Å .
  • Biological Activity : Exhibit potent cytotoxicity (IC₅₀ = 3.46 μM in MDA-MB-231 cells) by inhibiting dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) .
  • Comparison : The presence of hydrophilic azole ligands enhances cellular uptake compared to Cl-Au-PPh₃, but perchlorate complexes may offer improved solubility for drug delivery .
(Phthalimido)(triphenylphosphine)gold(I)
  • Structure : Linear P-Au-N geometry with a phthalimido ligand. Au-N bond lengths are ~2.08 Å, similar to imidazolate complexes .
  • Stability : Highly stable in organic solvents and resistant to air/moisture, unlike perchlorate complexes, which may hydrolyze under acidic conditions .

Counterion Effects: Perchlorate vs. Chloride

Property Perchlorate Complexes Chloride Complexes
Solubility High in polar solvents (e.g., DMSO) Moderate, depends on ligand
Reactivity Higher due to weak ClO₄⁻ coordination Lower due to strong Cl⁻ binding
Stability in Solution Prone to hydrolysis in acidic media More stable across pH ranges
Biological Uptake Enhanced by solubility Limited by chloride displacement

Key Insight : Perchlorate’s weak coordination allows gold(I) centers to interact more freely with biological targets, improving anticancer activity compared to chloride analogues .

Cytotoxicity
  • Cl-Au-PPh₃: Limited activity (IC₅₀ > 50 μM in most cancer cells) due to poor cellular uptake and stability .
  • Imidazolate-Au-PPh₃/ClO₄⁻ : IC₅₀ = 3.46 μM in triple-negative breast cancer cells, outperforming cisplatin (IC₅₀ = 6.2 μM) .
  • Auranofin (Clinical Gold Drug): IC₅₀ = 1.8 μM (TrxR inhibition), but higher systemic toxicity compared to imidazolate complexes .
Enzyme Inhibition
  • TrxR Inhibition: Both imidazolate and perchlorate complexes inhibit TrxR by ~50%, similar to auranofin .

Stability in Physiological Conditions

  • Perchlorate Complexes : Rapid ligand exchange in serum (e.g., binding to albumin with Ksv = 2.46 × 10⁴ M⁻¹) reduces bioavailability .
  • Chloride Complexes : More stable but less effective due to weaker interaction with DNA/proteins (Ksv = 1.55 × 10³ M⁻¹) .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves Au-P bond lengths (typically ~2.28 Å) and linear geometry at Au(I) centers .
  • NMR spectroscopy : ³¹P NMR shows a singlet near δ 33 ppm for PPh₃ coordination; ¹H/¹³C NMR confirms ligand integrity .
  • IR spectroscopy : Perchlorate’s ν(Cl-O) stretches (~1100 cm⁻¹) indicate non-coordinating behavior .
  • DFT calculations : Validate electronic structures, including Au(I)-ligand charge transfer .

What factors influence the stability of the perchlorate counterion in gold(I) complexes under varying experimental conditions?

Basic Research Question
Perchlorate’s stability depends on:

  • pH : Degrades in acidic conditions (pH < 4) to release ClO₄⁻, which can oxidize Au(I) to Au(III) .
  • Temperature : Decomposes above 150°C, necessitating low-temperature storage for long-term stability .
  • Light exposure : UV light accelerates perchlorate reduction; amber glassware is recommended .
    Contamination risks (e.g., Cl⁻ from AgCl byproducts) must be mitigated via rigorous washing .

How can dynamic behavior in solution (e.g., ligand exchange or aggregation) be analyzed for gold(I)-triphenylphosphane systems?

Advanced Research Question

  • Variable-temperature NMR : Detects fluxional behavior. For example, line broadening in ³¹P NMR at elevated temperatures suggests ligand dissociation .
  • DOSY experiments : Measure diffusion coefficients to distinguish monomers from aggregates .
  • Kinetic studies : Quenching reactions with competing ligands (e.g., AsPh₃) quantify exchange rates .
    Controlled experiments in deuterated solvents (e.g., CD₂Cl₂) minimize solvent interference .

What are the mechanistic implications of steric and electronic effects in gold(I)-triphenylphosphane-perchlorate-mediated reactions?

Advanced Research Question

  • Steric effects : Bulky PPh₃ ligands hinder π-backbonding, favoring linear coordination and suppressing Au(I)-Au(I) interactions .
  • Electronic effects : Electron-withdrawing substituents on phosphane ligands increase electrophilicity at Au(I), enhancing catalytic activity in cross-coupling reactions .
  • Counterion role : Non-coordinating perchlorate stabilizes cationic intermediates, critical in Au(I)-catalyzed cyclization reactions .
    Mechanistic studies require in situ Raman spectroscopy or ESI-MS to track intermediate species .

What safety protocols are essential when handling gold(I)-perchlorate complexes, given perchlorate’s environmental and health risks?

Q. Methodological Focus

  • Ventilation : Use fume hoods to avoid inhalation of perchlorate dust .
  • Waste disposal : Neutralize ClO₄⁻ with reducing agents (e.g., Fe²⁺) before disposal to prevent groundwater contamination .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure; avoid contact with organic materials (fire risk) .
    Regular monitoring of workplace perchlorate levels via ion chromatography is advised .

How can computational methods guide the design of gold(I)-triphenylphosphane-perchlorate complexes for specific applications?

Advanced Research Question

  • Reaction path modeling : Quantum mechanical calculations (e.g., DFT) predict transition states in Au(I)-catalyzed reactions, reducing trial-and-error experimentation .
  • Ligand optimization : Computational screening of phosphane ligands (e.g., substituent effects) identifies candidates with tailored steric/electronic profiles .
  • Solvent interactions : Molecular dynamics simulations assess solvent effects on complex stability and reactivity .

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